DCZ0415

Descripción general

Descripción

DCZ0415 es un inhibidor de molécula pequeña que se dirige a la proteína 13 que interactúa con el receptor de la hormona tiroidea (TRIP13). Este compuesto ha mostrado un potencial significativo en el tratamiento del mieloma múltiple y otros cánceres al inhibir la reparación de la unión de extremos no homólogos y suprimir la actividad del factor nuclear kappa B (NF-κB) .

Mecanismo De Acción

DCZ0415 ejerce sus efectos al dirigirse a TRIP13, una proteína involucrada en la reparación de roturas de doble cadena del ADN a través de la unión de extremos no homólogos. Al inhibir TRIP13, this compound deteriora la reparación del ADN y suprime la actividad de NF-κB, lo que lleva a la inducción de apoptosis en las células cancerosas. El compuesto también afecta otras vías moleculares, incluidas las vías del receptor del factor de crecimiento de fibroblastos 4 (FGFR4) y el transductor de señales y activador de la transcripción 3 (STAT3) .

Compuestos similares:

Bortezomib: Un inhibidor del proteasoma utilizado en el tratamiento del mieloma múltiple.

Carfilzomib: Otro inhibidor del proteasoma con un mecanismo de acción similar.

Lenalidomida: Un fármaco inmunomodulador utilizado en combinación con otros agentes para el tratamiento del mieloma múltiple

Singularidad de this compound: this compound es único en su objetivo específico de TRIP13, que no es un objetivo común para otros compuestos similares. Esta especificidad permite un mecanismo de acción diferente y potencialmente menos efectos secundarios en comparación con otros tratamientos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La preparación de DCZ0415 implica una serie de pasos de síntesis orgánica. La ruta de síntesis generalmente incluye la formación de compuestos heterocíclicos que contienen átomos de nitrógeno. Las condiciones de reacción a menudo implican el uso de catalizadores y disolventes específicos para facilitar la formación del compuesto deseado .

Métodos de producción industrial: La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso se optimiza para un mayor rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: DCZ0415 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

DCZ0415 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar la inhibición de TRIP13.

Biología: Investigado por su papel en la inhibición de la proliferación celular y la inducción de apoptosis en las células cancerosas.

Medicina: Explorado como un posible agente terapéutico para el mieloma múltiple y otros cánceres.

Industria: Utilizado en el desarrollo de nuevos tratamientos contra el cáncer y formulaciones de fármacos .

Comparación Con Compuestos Similares

Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.

Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.

Lenalidomide: An immunomodulatory drug used in combination with other agents for multiple myeloma treatment

Uniqueness of DCZ0415: this compound is unique in its specific targeting of TRIP13, which is not a common target for other similar compounds. This specificity allows for a different mechanism of action and potentially fewer side effects compared to other treatments .

Propiedades

IUPAC Name |

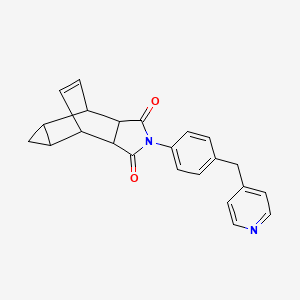

4-[4-(pyridin-4-ylmethyl)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22-20-16-5-6-17(19-12-18(16)19)21(20)23(27)25(22)15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXMLWHUIONWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)CC6=CC=NC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.